molecular formula C4H2F3IN2 B183483 4-iodo-3-(trifluoromethyl)-1H-pyrazole CAS No. 866638-72-4

4-iodo-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B183483
CAS RN: 866638-72-4
M. Wt: 261.97 g/mol
InChI Key: XRUHSOXIZMYOHX-UHFFFAOYSA-N
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Description

“4-iodo-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the empirical formula C4H2F3IN2 . It has a molecular weight of 261.97 . This compound is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string IC1=CNN=C1C(F)(F)F . This indicates that the compound contains an iodine atom attached to a pyrazole ring, which also carries a trifluoromethyl group.

Scientific Research Applications

  • Building Blocks for Pyrazole Derivatives : 4-iodo-3-trifluoromethylpyrazole serves as a useful building block in the synthesis of a variety of iodinated pyrazole derivatives. These derivatives are important in CropScience and oncology research (Guillou et al., 2011).

  • Probe for GABA Receptor : A derivative of 4-iodo-3-(trifluoromethyl)-1H-pyrazole has been used to develop a highly potent, tritium-labeled photoaffinity probe for the GABA receptor (Sammelson & Casida, 2003).

  • Nematocidal Activity : Novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their nematocidal activity, indicating potential applications in agrochemicals (Zhao et al., 2017).

  • Synthesis of Pyrazoles with Trifluoromethyl Group : Copper-mediated synthesis methods have been developed for creating 4-(trifluoromethyl)pyrazoles, illustrating the compound's utility in chemical synthesis (Wang et al., 2017).

  • Synthesis of 3,4-Bis and 3,4,5-Tris(trifluoromethyl)pyrazoles : this compound has been involved in the synthesis of 3,4-bis and 3,4,5-tris(trifluoromethyl)pyrazoles, contributing to the synthesis of highly fluorinated pyrazoles (Gerus et al., 2012).

  • Synthesis of Novel 4,5-Bis(trifluoromethyl)-1H-Pyrazoles : An efficient protocol has been reported for synthesizing a new series of 4,5-bis(trifluoromethyl)-1H-pyrazoles, which could have various applications (Junges et al., 2019).

  • Application in Medicinal Chemistry : Pyrazoles, including derivatives of this compound, have been studied for their potential in medicinal chemistry, particularly as anti-inflammatory medications and antitumor drugs (Lam et al., 2022).

  • High Thermal and Chemical Stability in Metal–Organic Frameworks : Research has shown that pyrazole-based ligands, including those derived from this compound, can contribute to the development of metal–organic frameworks with high thermal and chemical stability (Colombo et al., 2011).

Safety and Hazards

“4-iodo-3-(trifluoromethyl)-1H-pyrazole” is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “4-iodo-3-(trifluoromethyl)-1H-pyrazole” are not mentioned in the available resources, it is expected that many novel applications of compounds containing a trifluoromethyl group, such as TFMP derivatives, will be discovered in the future .

properties

IUPAC Name

4-iodo-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3IN2/c5-4(6,7)3-2(8)1-9-10-3/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUHSOXIZMYOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30581751
Record name 4-Iodo-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866638-72-4
Record name 4-Iodo-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-3-(trifluoromethyl)-1-H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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